molecular formula C19H21ClN2O2 B2783910 1-(2-chlorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea CAS No. 1210778-90-7

1-(2-chlorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea

Cat. No.: B2783910
CAS No.: 1210778-90-7
M. Wt: 344.84
InChI Key: ORLRMTVXXKGMGX-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea is a urea derivative characterized by a 2-chlorophenyl group attached to one nitrogen of the urea moiety and a 4-phenyloxan-4-ylmethyl substituent on the adjacent nitrogen. The 2-chlorophenyl group introduces steric and electronic effects due to the ortho-chloro substitution, while the tetrahydropyran (oxane) ring fused with a phenyl group adds conformational rigidity and lipophilicity. Urea derivatives are widely explored for antimicrobial, antifungal, and enzyme-inhibitory activities, with structural variations critically influencing their efficacy .

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-16-8-4-5-9-17(16)22-18(23)21-14-19(10-12-24-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLRMTVXXKGMGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl compound to introduce the chlorine atom at the desired position.

    Formation of the phenyltetrahydropyran intermediate: This step involves the synthesis of the tetrahydropyran ring system, which is then functionalized with a phenyl group.

    Coupling of intermediates: The chlorophenyl and phenyltetrahydropyran intermediates are coupled together using appropriate reagents and conditions to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(2-chlorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-chlorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects: Chloro vs. Hydroxyl/Methoxy Groups

  • Ortho-chloro substitution (target compound): In , compound 4g (ortho-chloro) exhibited potent antifungal activity against C. albicans, M. purpurea, and A. niger (MIC = 62.5 µg/ml; zone of inhibition = 10 mm).
  • Para-hydroxyl substitution (compound 4i) : The hydroxyl group in 4i reduced activity (MIC = 125 µg/ml; zone = 13 mm), likely due to increased polarity and reduced membrane permeability .
  • Methoxy substitution () : The methoxyphenyl group in 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea may enhance solubility but could reduce antifungal potency compared to chloro analogs.

Heterocyclic Ring Systems

  • Azetidinone ring (): Compounds 4g, 4h, and 4j feature a β-lactam (azetidinone) ring, which confers electrophilic reactivity but may reduce stability under physiological conditions.

Electron-Withdrawing Groups

  • Trifluoromethyl () : Compounds like 7n and 4 in –5 include a trifluoromethyl group, which strongly withdraws electrons, enhancing binding to hydrophobic enzyme pockets. This contrasts with the target compound’s phenyloxane group, which may prioritize steric effects over electronic modulation.

Ether Linkages vs. Thio/Sulfonyl Groups

  • Ether () : 1-(2-Chlorobenzyloxy)-3-(3-chloro-4-methylphenyl)urea’s benzyloxy group increases flexibility but may reduce target specificity compared to the oxane ring .

Table 2: Physicochemical Comparison

Compound logP (Predicted) Solubility (mg/mL) Metabolic Stability
Target compound ~3.5 Low High (oxane ring)
4g () ~2.8 Moderate Low (β-lactam)
7n () ~4.0 Very low Moderate
compound ~3.2 Moderate Moderate

Biological Activity

1-(2-chlorophenyl)-3-[(4-phenyloxan-4-yl)methyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on various research findings.

  • Molecular Formula : C17_{17}H19_{19}ClN2_2O2_2
  • Molecular Weight : 320.80 g/mol
  • CAS Number : 1207002-13-8

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorophenyl isocyanate with 4-phenyloxan-4-ylmethyl amine under controlled conditions. The process can be optimized for yield and purity by adjusting factors such as temperature and solvent choice.

Anticancer Properties

Research has indicated that derivatives of urea compounds, including this compound, exhibit significant anticancer activity. For example, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, suggesting that this compound may also possess similar properties.

Case Study : A study focusing on urea derivatives demonstrated that certain structural modifications enhanced cytotoxicity against breast cancer cells (MCF-7). The presence of a chlorophenyl group was found to contribute positively to the biological activity.

Urease Inhibition

Urease inhibition is another area where this compound shows promise. Urease is an enzyme associated with various pathological conditions, including urinary tract infections and some forms of cancer.

Research Findings :

  • Compounds structurally similar to this compound exhibited IC50_{50} values ranging from 16.13 μM to 21.05 μM against urease, indicating a strong inhibitory effect compared to reference compounds like thiourea .
CompoundIC50_{50} (μM)Reference
Compound A (similar structure)16.13 ± 2.45
Compound B (similar structure)18.75 ± 0.85
Thiourea (reference)21.25 ± 0.15

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors in the body. The presence of the chlorophenyl group may enhance binding affinity to target sites, facilitating the inhibition of key enzymatic pathways involved in tumor growth and urease activity.

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